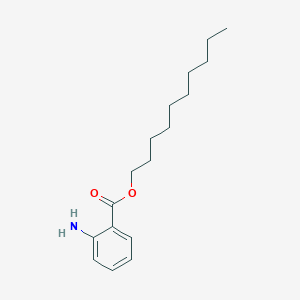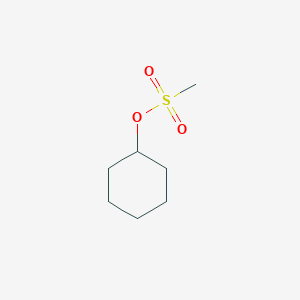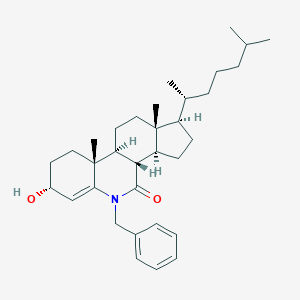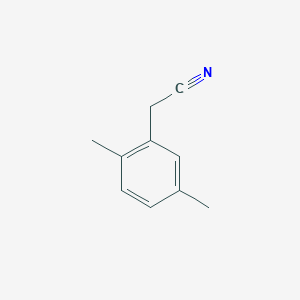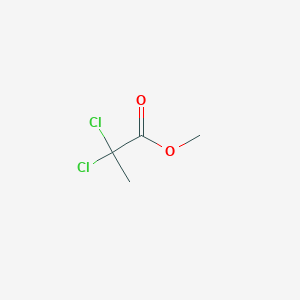![molecular formula C7H8O B100855 Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- CAS No. 16346-63-7](/img/structure/B100855.png)
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-, also known as endo-borneol, is a bicyclic organic compound with a chemical formula of C10H16O. It is a white crystalline solid with a camphor-like odor and is commonly used in the production of fragrances, flavorings, and pharmaceuticals. 2.1]hept-5-en-2-one, (1R,4R)-.
Mechanism Of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- is not fully understood. However, studies have shown that it can interact with various enzymes and receptors in the body, leading to its biological effects.
Biochemical And Physiological Effects
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have antioxidant and antimicrobial activities.
Advantages And Limitations For Lab Experiments
One of the advantages of using Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- in lab experiments is its high purity and yield. It is also relatively easy to synthesize and has a wide range of applications. However, its limited solubility in water can be a limitation in certain experiments.
Future Directions
There are several future directions for the research of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-. One direction is the investigation of its potential as a therapeutic agent for various diseases. Another direction is the synthesis of novel derivatives with improved biological activities. Additionally, the use of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- in the development of new fragrances and flavorings is an area of ongoing research.
Conclusion:
In conclusion, Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- is a versatile organic compound with several scientific research applications. Its synthesis method is relatively easy, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its potential for use in various fields of research makes it an important compound for future investigations.
Synthesis Methods
The synthesis of Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- can be achieved through several methods. One of the most common methods is the oxidation of endo-Borneol using a suitable oxidizing agent such as sodium hypochlorite or potassium permanganate. This reaction yields Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- with a high yield and purity.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- has several scientific research applications, including its use as a chiral building block in the synthesis of various natural products and pharmaceuticals. It is also used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
properties
CAS RN |
16346-63-7 |
|---|---|
Product Name |
Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)- |
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m1/s1 |
InChI Key |
HUQXEIFQYCVOPD-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]1C=C2 |
SMILES |
C1C2CC(=O)C1C=C2 |
Canonical SMILES |
C1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



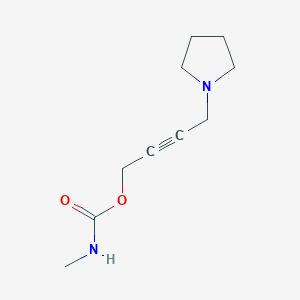
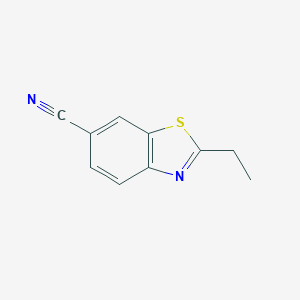
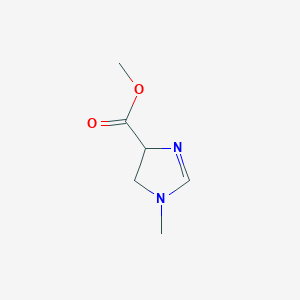
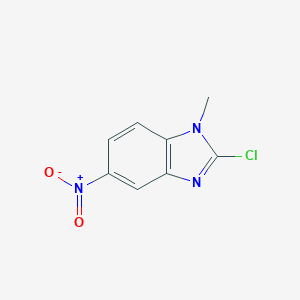
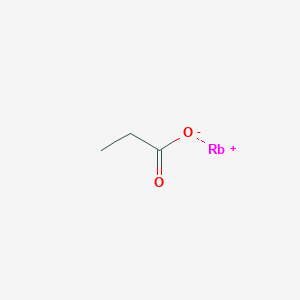
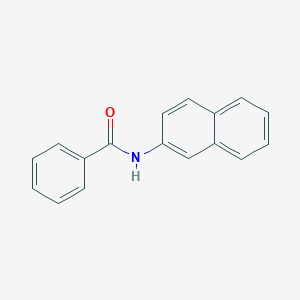

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
